N-(3-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)furan-2-carboxamide
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Overview
Description
N-(3-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE is a complex organic compound that features a combination of benzodiazole and furan structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE typically involves multiple steps:
Formation of the Benzodiazole Core: This step involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Attachment of the 3-Methylphenoxyethyl Group: This step involves the nucleophilic substitution reaction where the benzodiazole core reacts with 3-methylphenoxyethyl halide.
Formation of the Furan-2-Carboxamide Moiety: This step involves the reaction of the intermediate with furan-2-carboxylic acid chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzodiazole and furan moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(3-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism by which N-(3-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
N-(3-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE: shares structural similarities with other benzodiazole and furan derivatives.
Benzodiazole Derivatives: Compounds like benzimidazole and its derivatives.
Furan Derivatives: Compounds like furan-2-carboxylic acid and its derivatives.
Uniqueness
The uniqueness of N-(3-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE lies in its combined structure, which imparts specific chemical and biological properties not found in simpler benzodiazole or furan derivatives
Properties
Molecular Formula |
C24H25N3O3 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-[3-[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]propyl]furan-2-carboxamide |
InChI |
InChI=1S/C24H25N3O3/c1-18-7-4-8-19(17-18)29-16-14-27-21-10-3-2-9-20(21)26-23(27)12-5-13-25-24(28)22-11-6-15-30-22/h2-4,6-11,15,17H,5,12-14,16H2,1H3,(H,25,28) |
InChI Key |
NWSKVVNLIHUDRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2CCCNC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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